N-アセチル-L-システインメチルエステル

概要

説明

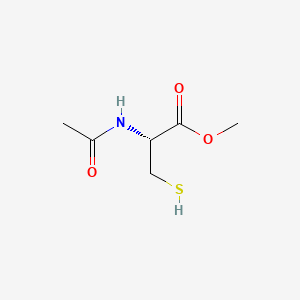

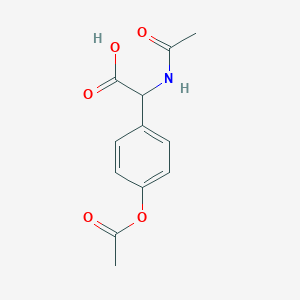

N-Acetyl-L-cysteine methyl ester is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.

The exact mass of the compound N-Acetyl-L-cysteine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-L-cysteine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-cysteine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化研究

N-アセチル-L-システインメチルエステルは、抗酸化剤としての可能性について研究されています。 強力な抗酸化物質であるグルタチオンの前駆体として機能し、細胞を酸化ストレスから保護する上で重要な役割を果たします 。この用途は、神経変性疾患や癌など、酸化ストレスが重要な要因となる疾患の研究において特に関連しています。

粘液溶解剤

呼吸器疾患では、この化合物は粘液溶解作用について研究されています。 粘液の粘度を低下させることができ、嚢胞性線維症や慢性閉塞性肺疾患(COPD)などの治療に役立ちます .

解毒

N-アセチル-L-システインメチルエステルは、解毒関連の研究で使用され、特にアセトアミノフェン(パラセタモール)の過剰摂取に対する解毒剤として使用されます。 細胞内のグルタチオンを補充することで、アセトアミノフェンの有害な代謝産物を解毒するのに役立ちます .

神経保護剤

精神障害や神経障害に関する研究では、この化合物が神経保護剤としての可能性があることが明らかになっています。 神経伝達物質や神経保護への影響から、うつ病、不安症、双極性障害などの病気に役立つ可能性があります .

ペプチド合成

この化合物は、ペプチド合成に使用され、実験室でのペプチドやタンパク質の合成のための構成要素として機能します。 その安定性と反応性により、溶液相ペプチド合成に適しています .

癌研究

N-アセチル-L-システインメチルエステルは、癌研究に関与しており、予防、前悪性、治療段階など、さまざまな段階における腫瘍の増殖への影響について調査されています .

医薬品開発

硫黄転移剤として、システイン系医薬品候補の開発に使用されます。 これらの薬剤は、治療目的で一酸化窒素(NO)、硫化水素(H2S)、グルタチオン(GSH)を供給することを目的としています .

代謝性疾患の治療

この化合物の効果は、糖尿病性腎臓病などの代謝性疾患の治療において研究されています。 抗酸化作用により、糖尿病に関連する合併症の予防に役立つ可能性があります .

Safety and Hazards

将来の方向性

While specific future directions for NACME are not mentioned in the search results, N-acetylcysteine, a related compound, is being explored for its potential benefits in treating psychiatric and neurological disorders, such as depression, anxiety, and bipolar disorder . This suggests that NACME could also have potential applications in these areas.

作用機序

Target of Action

N-Acetyl-L-cysteine methyl ester (NAC), also known as ®-methyl 2-acetamido-3-mercaptopropanoate, is an acetylated derivative of the amino acid L-cysteine . It primarily targets the glutathione pathway, acting as a precursor to the powerful antioxidant glutathione . It also has been used in the preparation of benzyl mono-fluorophosphonate and benzyl penta-fluorophosphate anions as physiologically stable phosphotyrosine mimetics and inhibitors of protein tyrosine phosphatases .

Mode of Action

NAC interacts with its targets by replenishing the levels of glutathione, a critical antioxidant in the body . It acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione replenishment, and antioxidant signaling .

Biochemical Pathways

NAC affects the glutathione pathway, which plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body . The formation of γ-glutamyl-L-cysteine, a dipeptide product of glutamate and cysteine ligation, catalyzed by glutamate-cysteine ligase, is a rate-limiting step in the synthesis of glutathione .

Result of Action

The primary result of NAC’s action is the strengthening of the body’s antioxidant defenses by boosting glutathione levels . This can help the body fight off infections and diseases more effectively . It also has potential therapeutic applications in a range of diseases where oxidative stress is a driver .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, in neutral or alkaline pH water solutions, L-cysteine, from which NAC is derived, readily undergoes rapid oxidation . Nac is relatively stable in acidic environments . Therefore, the pH of the environment can significantly impact the effectiveness of NAC.

生化学分析

Biochemical Properties

N-Acetyl-L-cysteine methyl ester plays a significant role in biochemical reactions, primarily due to its ability to act as a sulfur transfer agent . It interacts with various enzymes and proteins, including glutathione peroxidase and superoxide dismutase, enhancing their antioxidant activities. The compound also interacts with protein tyrosine phosphatases, inhibiting their activity and thereby modulating signal transduction pathways .

Cellular Effects

N-Acetyl-L-cysteine methyl ester influences several cellular processes. It has been shown to increase intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting cell survival . Additionally, it modulates gene expression related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, N-Acetyl-L-cysteine methyl ester exerts its effects through several mechanisms. It acts as a precursor to glutathione, enhancing its synthesis and availability within cells . The compound also directly interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage . Furthermore, it inhibits the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-cysteine methyl ester have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that it maintains its antioxidant properties and continues to enhance cellular functions over extended periods . Its efficacy may decrease with prolonged exposure to oxidative stress .

Dosage Effects in Animal Models

The effects of N-Acetyl-L-cysteine methyl ester vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and improve cellular functions . At high doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s benefits plateau at certain concentrations, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

N-Acetyl-L-cysteine methyl ester is involved in several metabolic pathways. It is metabolized to L-cysteine, which is then used in the synthesis of glutathione . The compound also interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, influencing the levels of various metabolites . Additionally, it affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, N-Acetyl-L-cysteine methyl ester is transported and distributed through various mechanisms. It is absorbed into cells via amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins, such as albumin, which facilitate its transport in the bloodstream . Its localization within cells is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

N-Acetyl-L-cysteine methyl ester is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization, as it can directly interact with ROS and other biomolecules in these compartments . The compound’s targeting to specific organelles is facilitated by post-translational modifications and the presence of targeting signals .

特性

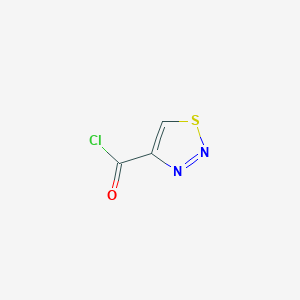

IUPAC Name |

methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKAQJWFVXPIFV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227330 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7652-46-2 | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetyl-L-cysteine Methyl Ester (NACME) acts as a nucleophile due to its free sulfhydryl group. [, , , ] It can form covalent adducts with electrophilic compounds, such as benzene diol epoxide, through Michael addition reactions. [] This interaction is particularly important in the context of detoxification mechanisms. For example, NACME can react with leptomycin B, a nuclear export inhibitor, forming a covalent bond with a cysteine residue (Cys-529) in the protein CRM1 (exportin 1). [] This binding inhibits CRM1's activity, preventing the nuclear export of proteins. []

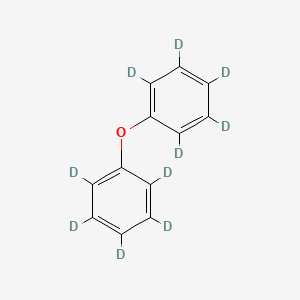

A: While the provided articles do not offer complete spectroscopic data for NACME, its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. [] Structural characterization relies heavily on techniques like 1H NMR and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, , , ]

A: Research shows that the presence of the isoprenyl moiety in compounds like N-Acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) and N-Acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) is crucial for their recognition and processing by specific enzymes like the cysteine methyl ester hydrolase found in bovine rod outer segment membranes. [] This suggests that structural modifications, particularly around the sulfur atom, can significantly affect the compound's biological activity and selectivity. [, , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)